[(3-Chloro-2-fluorophenyl)methyl](2-ethoxyethyl)amine
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Overview
Description
(3-Chloro-2-fluorophenyl)methylamine is an organic compound that features both chloro and fluoro substituents on a phenyl ring, along with an ethoxyethyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 2-ethoxyethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of (3-Chloro-2-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-2-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The ethoxyethyl amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
(3-Chloro-2-fluorophenyl)methylamine can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features chloro and fluoro substituents but has a thiazole ring instead of an ethoxyethyl amine group.
2-Aminoethanol:
The unique combination of chloro, fluoro, and ethoxyethyl amine groups in (3-Chloro-2-fluorophenyl)methylamine distinguishes it from other compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C11H15ClFNO |
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Molecular Weight |
231.69 g/mol |
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15ClFNO/c1-2-15-7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,2,6-8H2,1H3 |
InChI Key |
VPRVCPPVEPQPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
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